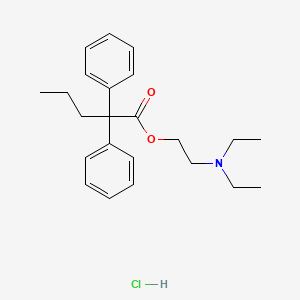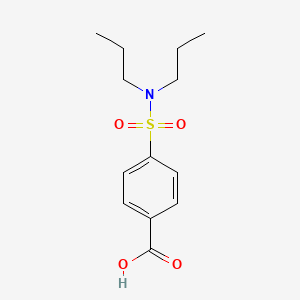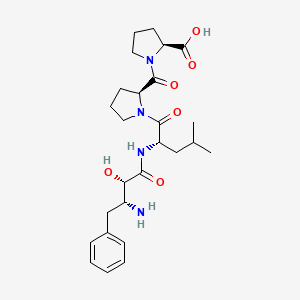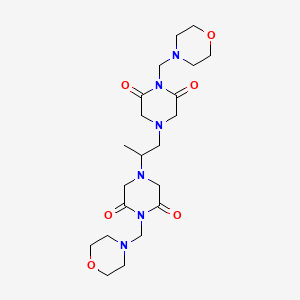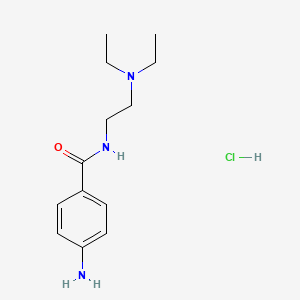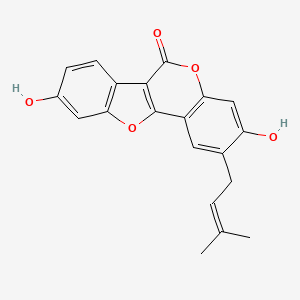
Psoralidin
Overview
Description
Psoralidin is a furanocoumarin natural product used in Chinese medicine . It has been shown to have anticancer activity with a variety of mechanisms proposed . Psoralidin induces ROS generation in androgen-independent prostate cancer cells, leading to inhibition of cell proliferation . Structurally, psoralidin is a coumestan derivative; it has an isopentenyl group at the second carbon position of coumestrol .
Synthesis Analysis
The total synthesis of Psoralidin, an anticancer natural product, has been documented . The synthesis involves reactions requiring anhydrous conditions conducted in flame-dried glass apparati under positive pressure of N2 or Ar .
Molecular Structure Analysis
Psoralidin is a coumestan derivative with an isopentenyl group at the second carbon position of coumestrol . A study has experimentally and computationally investigated the Psoralidin–cucurbit 7uril complex, which has been characterized using 1 H NMR and UV spectroscopy, phase solubility method, and DFT calculations .
Chemical Reactions Analysis
Psoralidin has been found to stimulate synaptic modulation by activating mitogen-activated protein kinase (MAPK) signaling, which in turn induced the expression of neuronal immediate-early genes .
Scientific Research Applications
Cancer Treatment
Psoralidin has been shown to promote cellular apoptosis and inhibit cancer cell proliferation in various types of cancer, including prostate, breast, liver, colon, and esophageal carcinoma. It modulates autophagy in lung cancer as well .
Osteoporosis Management
Due to its prenylation, Psoralidin exhibits strong estrogenic activity without obvious adverse effects, closely associating it with the management of osteoporosis .
Estrogenic Activity
The compound’s stronger estrogenic activity due to prenylation suggests potential applications in hormone-related therapies and conditions .
Anti-Cancer Properties
Psoralidin’s cytotoxicity when photoactivated indicates promising clinical applications in anti-cancer treatments due to its immunogenic properties .
Low Bioavailability Challenges
While Psoralidin shows significant therapeutic potential, its hydrophobicity and low bioavailability present challenges for clinical application. Ongoing research aims to overcome these limitations .
Therapeutic Potential
A comprehensive review of studies on Psoralidin’s pharmacological properties and molecular mechanisms confirms its complex therapeutic potential, suggesting multiple avenues for future research and application .
Mechanism of Action
Target of Action
Psoralidin, a bioactive compound from the seeds of Cullen corylifolium (L.) Medik, has been found to interact with several targets. It has shown activity against gastric, colon, prostate, and breast cancer lines . It also inhibits protein tyrosine phosphatase 1B, a key metabolite involved in insulin signaling . Furthermore, it has been found to interact with the MAPK signaling pathway via Erk1/2 phosphorylation .
Mode of Action
Psoralidin interacts with its targets, leading to various changes at the molecular level. For instance, it inhibits forskolin-induced corticotrophin-releasing factor gene transcription . It also has the capability to inhibit protein tyrosine phosphatase 1B , which plays a crucial role in insulin signaling.
Biochemical Pathways
Psoralidin affects several biochemical pathways. It has been found to activate the mitogen-activated protein kinase (MAPK) signaling, which in turn induces the expression of neuronal immediate-early genes (IEGs), particularly Arc, Egr-1, and c-fos . This compound also modulates autophagy in the lung .
Pharmacokinetics
It’s known that the bioavailability of psoralidin is a crucial factor in its pharmacological activities .
Result of Action
Psoralidin has a wide range of effects at the molecular and cellular levels. It promotes cellular apoptosis and inhibits the proliferation of cancer cells in various types of cancers, including prostate, breast, liver, colon, and esophageal carcinoma . It also modulates autophagy-dependent cell death .
Action Environment
The action, efficacy, and stability of Psoralidin can be influenced by various environmental factors. For instance, its cytotoxicity is activated by specific frequencies of electromagnetic radiation, such as UVA and low-dose X-rays . .
Safety and Hazards
Future Directions
Psoralidin has shown complex therapeutic potential, especially in estrogen-related diseases and as a chemopreventive agent . Future investigations are recommended to help design Psoralidin in other research and future efforts . A study has also suggested that Psoralidin triggers synaptic remodeling through activating NMDA receptor and subsequent MAPK signaling cascades, and therefore could possibly serve as an NMDA receptor modulator .
properties
IUPAC Name |
3,9-dihydroxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-10(2)3-4-11-7-14-17(9-15(11)22)25-20(23)18-13-6-5-12(21)8-16(13)24-19(14)18/h3,5-9,21-22H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABIJLLNNFURIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171903 | |
| Record name | Psoralidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Psoralidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Psoralidin | |
CAS RN |
18642-23-4 | |
| Record name | Psoralidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18642-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Psoralidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018642234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Psoralidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18642-23-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSORALIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G16ZUQ069L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Psoralidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 - 292 °C | |
| Record name | Psoralidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




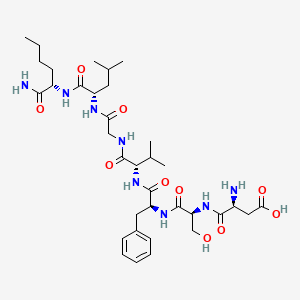


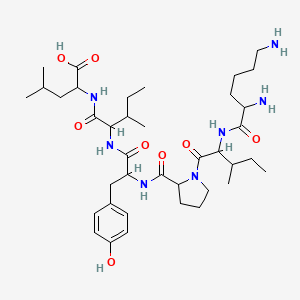
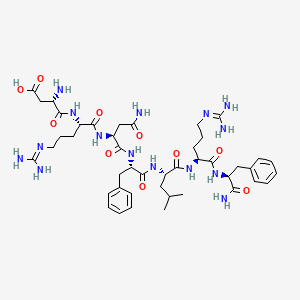
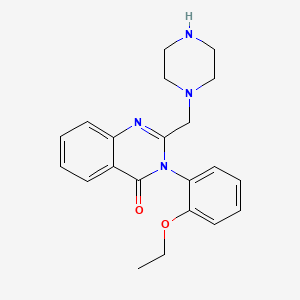
![methyl 2-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B1678236.png)
